



Application Notes and Protocols for JNJ- 26076713 in 3D Cell Culture Models

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Compound of Interest						
Compound Name:	JNJ-26076713					
Cat. No.:	B1673005	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26076713 is a potent, orally active antagonist of alpha V (α v) integrins, with high affinity for $\alpha\nu\beta3$ and $\alpha\nu\beta5$.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, and survival.[2][3][4] The $\alpha\nu$ class of integrins, particularly $\alpha\nu\beta3$ and $\alpha\nu\beta5$, are overexpressed on activated endothelial cells and various tumor cells.[3][5] This overexpression is strongly associated with tumor growth, invasion, and angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][5]

While **JNJ-26076713** has been investigated for its therapeutic potential in ocular diseases characterized by neovascularization, such as age-related macular degeneration and diabetic retinopathy, its mechanism of action holds significant promise for oncology research.[1][6] By blocking the interaction of αv integrins with their ligands in the ECM, **JNJ-26076713** can disrupt the signaling pathways that drive tumor progression.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents that target the tumor microenvironment. This document provides detailed protocols for utilizing **JNJ-26076713** in 3D tumor spheroid models to evaluate its anti-invasive and anti-angiogenic properties.



Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when treating 3D tumor spheroids with **JNJ-26076713**.

Table 1: Effect of JNJ-26076713 on Tumor Spheroid Growth and Invasion

JNJ-26076713 Concentration (nM)	Average Spheroid Diameter (µm) at 96h (± SD)	Percent Inhibition of Growth (%)	Average Invasion Area (μm²) at 96h (± SD)	Percent Inhibition of Invasion (%)
0 (Vehicle Control)	650 ± 25	0	250,000 ± 15,000	0
1	635 ± 22	2.3	210,000 ± 12,500	16
10	610 ± 20	6.2	155,000 ± 10,000	38
100	580 ± 18	10.8	85,000 ± 8,500	66
1000	565 ± 15	13.1	45,000 ± 5,000	82

Table 2: Effect of **JNJ-26076713** on Endothelial Cell Sprouting in a 3D Co-Culture Angiogenesis Assay



JNJ-26076713 Concentration (nM)	Average Number of Sprouts per Spheroid (± SD)	Percent Inhibition of Sprouting (%)	Average Sprout Length (μm) (± SD)	Percent Inhibition of Sprout Length (%)
0 (Vehicle Control)	25 ± 4	0	150 ± 20	0
1	22 ± 3	12	130 ± 18	13.3
10	15 ± 3	40	95 ± 15	36.7
100	8 ± 2	68	50 ± 10	66.7
1000	3 ± 1	88	25 ± 8	83.3

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids

This protocol describes the formation of uniform tumor spheroids suitable for invasion and angiogenesis assays. Cell lines with high expression of αν integrins, such as U87 MG (glioblastoma) or MDA-MB-231 (triple-negative breast cancer), are recommended.[7]

Materials:

- U87 MG or MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

Procedure:



- Culture cells in T-75 flasks to 70-80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in complete medium and perform a cell count.
- Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
- Using a multichannel pipette, seed 200 μL of the cell suspension (5,000 cells) into each well
 of a 96-well ULA plate.
- Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C and 5% CO₂ for 48-72 hours. Spheroid formation should be monitored daily. Uniform spheroids of approximately 400-500 µm in diameter should form.

Protocol 2: 3D Tumor Spheroid Invasion Assay

This assay measures the invasion of cancer cells from the spheroid into a surrounding extracellular matrix.[8][9][10]

Materials:

- Pre-formed tumor spheroids in a 96-well ULA plate
- Basement Membrane Extract (BME), such as Matrigel® or Cultrex®
- Serum-free cell culture medium
- JNJ-26076713 stock solution (in DMSO)
- Inverted microscope with imaging capabilities

Procedure:



- Thaw BME on ice overnight at 4°C. All subsequent steps involving BME should be performed on ice using pre-chilled pipette tips.
- Prepare working solutions of JNJ-26076713 in serum-free medium at 2x the final desired concentrations.
- Carefully remove 100 μ L of medium from each well of the spheroid plate without disturbing the spheroids.
- Gently add 100 µL of BME to each well.
- Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of the BME.
- Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.
- Carefully add 100 μ L of the 2x **JNJ-26076713** working solutions (or vehicle control) to the top of the BME gel.
- Capture an initial image (Time 0) of each spheroid using an inverted microscope.
- Incubate the plate at 37°C and 5% CO₂ and capture images at 24, 48, 72, and 96 hours.
- Analyze the images using software such as ImageJ. Measure the total area of the spheroid
 and the invaded cells at each time point. The invasion area is calculated by subtracting the
 spheroid area at Time 0 from the total area at the subsequent time points.

Protocol 3: 3D Co-Culture Spheroid Angiogenesis Assay

This assay assesses the effect of **JNJ-26076713** on the sprouting of endothelial cells towards a tumor spheroid, mimicking tumor angiogenesis.[11][12][13]

Materials:

- Pre-formed tumor spheroids
- Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial cell growth medium (EGM-2)
- Fibrinogen solution
- Thrombin solution
- Aprotinin
- JNJ-26076713 stock solution (in DMSO)
- Inverted fluorescence microscope

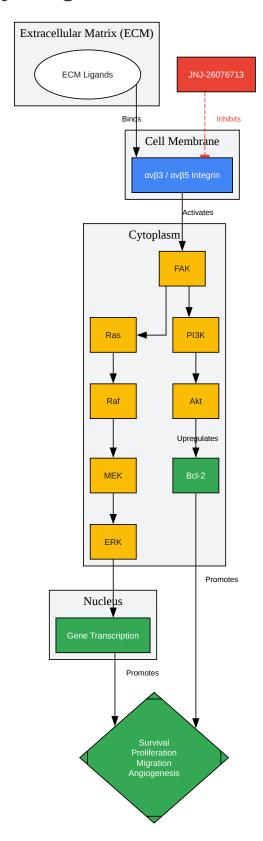
Procedure:

- Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁷ cells/mL.
- Prepare the fibrinogen solution containing aprotinin and the pre-formed tumor spheroids.
- In a 48-well plate, mix the HUVEC suspension with the fibrinogen/spheroid solution and add thrombin to initiate polymerization. This creates a fibrin gel embedded with HUVECs and a central tumor spheroid.
- Allow the gel to polymerize at 37°C for 30 minutes.
- Prepare EGM-2 medium containing the desired final concentrations of JNJ-26076713 (and a vehicle control).
- Add 500 μL of the treatment-containing medium to each well.
- Incubate at 37°C and 5% CO₂ for 24-72 hours.
- Visualize and capture images of endothelial cell sprouts originating from the HUVECs and growing towards the tumor spheroid using an inverted microscope. If using fluorescently labeled HUVECs, a fluorescence microscope can be used.
- Quantify the number and length of the sprouts using image analysis software.

Visualizations



Signaling Pathway Diagram

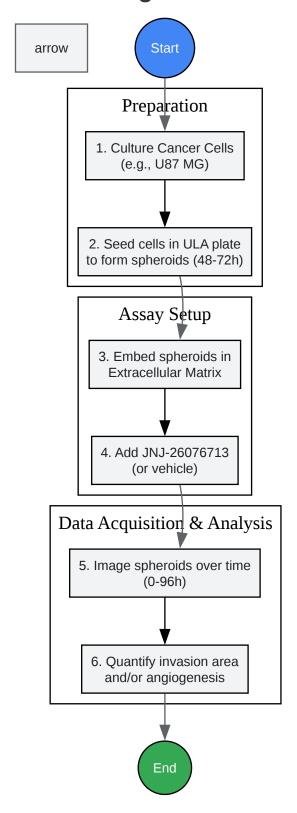


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Caption: Alpha V Integrin Signaling Pathway and Inhibition by JNJ-26076713.

Experimental Workflow Diagram





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Caption: Workflow for 3D Tumor Spheroid Invasion and Angiogenesis Assays.

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